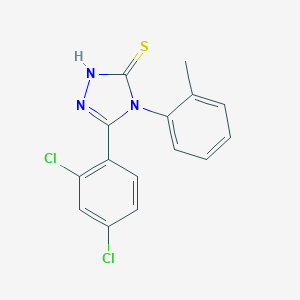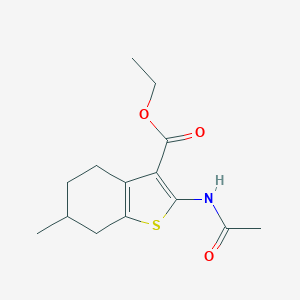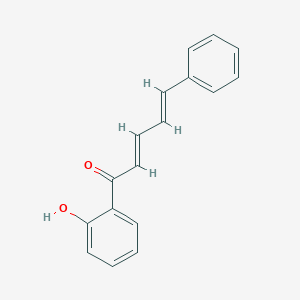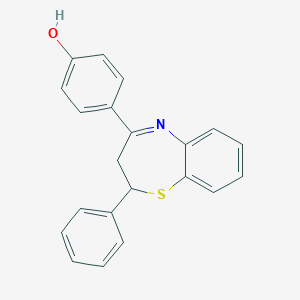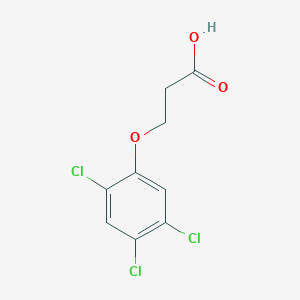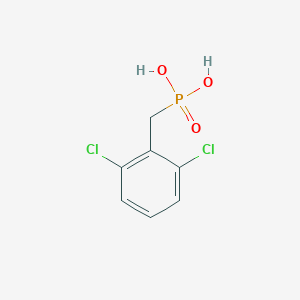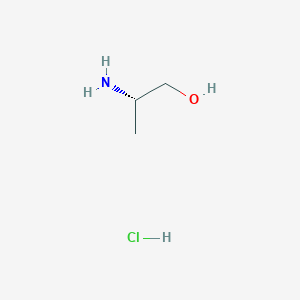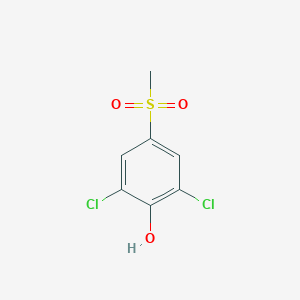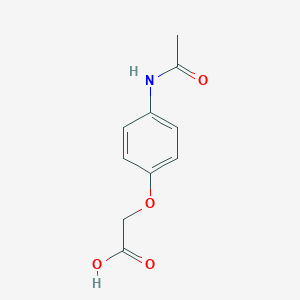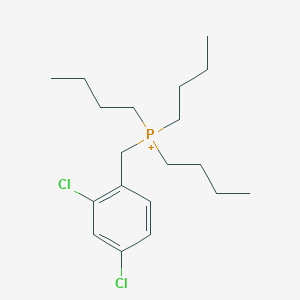
11-溴-1-十一烷硫醇
描述
11-Bromo-1-undecanethiol (BrUDT) is a bromo-terminated alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces . It can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms .
Synthesis Analysis
The synthesis of 11-Bromo-1-undecanethiol involves two steps. First, 11-bromo-1-undecene is converted to a thioacetate by reacting with AiBN and thioacetic acid .Molecular Structure Analysis
The molecular formula of 11-Bromo-1-undecanethiol is Br(CH2)10CH2SH . It has a molecular weight of 267.27 . The SMILES string representation is SCCCCCCCCCCCBr .Physical And Chemical Properties Analysis
11-Bromo-1-undecanethiol is a liquid with a refractive index of n20/D 1.501 . It has a density of 1.128 g/mL at 25 °C . It should be stored at a temperature of -20°C .科学研究应用
Self-Assembled Monolayers (SAMs)
“11-Bromo-1-undecanethiol” is a bromo-terminated alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . It modifies the surface characteristics by forming a bond between the sulfur groups and surface atoms .
Biomedical Applications
This compound forms a protective SAM on gold nanoparticles, which can be potentially used in biomedical applications for the fabrication of in vivo sensors .
Synthesis of Gasotransmitters
“11-Bromo-1-undecanethiol” can also be mixed with dodecanethiol, which can be coated on gold nanoparticles for the synthesis of gasotransmitters .
Surface Modification
The compound can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms . This property can be utilized in various fields such as material science, nanotechnology, and bioengineering.
Protective Coating
It can form a protective coating on various surfaces, which can be useful in preventing corrosion, enhancing surface properties, and improving the longevity of materials .
Preparation of Other Compounds
“11-Bromo-1-undecanethiol” can be used in the preparation of other compounds like “11-mercapto-1-undecanol” and "1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide" .
Synthesis of Graft Copolymers
It can be used in one-pot synthesis of graft copolymers based on a metathesis skeleton with poly (methyl methacrylate) grafts .
Nanoparticle Stabilization
The compound can be used to stabilize nanoparticles, which is crucial in various fields such as drug delivery, catalysis, and electronics .
作用机制
Target of Action
The primary target of 11-Bromo-1-undecanethiol, also known as 11-Bromoundecane-1-thiol, is the surface of various materials, particularly gold nanoparticles . The compound forms a bond between its sulfur groups and the atoms on the surface, modifying the surface characteristics .
Mode of Action
11-Bromo-1-undecanethiol interacts with its targets by forming a self-assembled monolayer (SAM) on the surface . This bromo-terminated alkanethiol modifies the surface characteristics by forming a bond between its sulfur groups and the surface atoms .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of gasotransmitters when mixed with dodecanethiol .
Result of Action
The primary result of 11-Bromo-1-undecanethiol’s action is the formation of a protective SAM on gold nanoparticles . This modification can potentially be used in biomedical applications for the fabrication of in vivo sensors .
安全和危害
11-Bromo-1-undecanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause long-lasting harmful effects to aquatic life (Category 4) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
未来方向
属性
IUPAC Name |
11-bromoundecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVISLWYYHGTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614404 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromo-1-undecanethiol | |
CAS RN |
116129-34-1 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?
A1: 11-Bromo-1-undecanethiol molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


